molecular formula C17H24O5 B4969959 diethyl [3-(2-methylphenoxy)propyl]malonate

diethyl [3-(2-methylphenoxy)propyl]malonate

Cat. No.: B4969959
M. Wt: 308.4 g/mol
InChI Key: KXSBGKBFVLEHMU-UHFFFAOYSA-N
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Description

Diethyl [3-(2-methylphenoxy)propyl]malonate is an organic compound that belongs to the class of malonates. Malonates are esters or salts of malonic acid and are widely used in organic synthesis. This compound is characterized by the presence of a diethyl malonate moiety attached to a 3-(2-methylphenoxy)propyl group. It is a versatile intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [3-(2-methylphenoxy)propyl]malonate typically involves the reaction of diethyl malonate with 3-(2-methylphenoxy)propyl bromide in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

    Step 1: Preparation of 3-(2-methylphenoxy)propyl bromide by reacting 2-methylphenol with 3-bromopropanol in the presence of a strong acid like sulfuric acid.

    Step 2: Reaction of diethyl malonate with 3-(2-methylphenoxy)propyl bromide in the presence of a base to form this compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Diethyl [3-(2-methylphenoxy)propyl]malonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the malonate moiety is replaced by other nucleophiles.

    Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form β-keto esters.

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium carbonate

    Solvents: Ethanol, dimethylformamide (DMF)

    Acids: Sulfuric acid for the preparation of 3-(2-methylphenoxy)propyl bromide

Major Products Formed

    Substitution Reactions: Formation of substituted malonates

    Hydrolysis: Formation of 3-(2-methylphenoxy)propylmalonic acid

    Condensation Reactions: Formation of β-keto esters

Scientific Research Applications

Diethyl [3-(2-methylphenoxy)propyl]malonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving malonates.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of diethyl [3-(2-methylphenoxy)propyl]malonate involves its ability to undergo various chemical transformations. The compound can act as a nucleophile in substitution reactions, and its ester groups can be hydrolyzed to form carboxylic acids. The presence of the 3-(2-methylphenoxy)propyl group enhances its reactivity and allows for the formation of diverse products.

Comparison with Similar Compounds

Diethyl [3-(2-methylphenoxy)propyl]malonate can be compared with other similar compounds such as:

    Diethyl malonate: A simpler ester of malonic acid used in similar synthetic applications.

    Diethyl [3-(3-methylphenoxy)propyl]malonate: A structural isomer with the methyl group in a different position, affecting its reactivity and applications.

    Diethyl [3-(2-methoxyphenoxy)propyl]malonate: A compound with a methoxy group instead of a methyl group, leading to different chemical properties and uses.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and research.

Properties

IUPAC Name

diethyl 2-[3-(2-methylphenoxy)propyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O5/c1-4-20-16(18)14(17(19)21-5-2)10-8-12-22-15-11-7-6-9-13(15)3/h6-7,9,11,14H,4-5,8,10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSBGKBFVLEHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCOC1=CC=CC=C1C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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